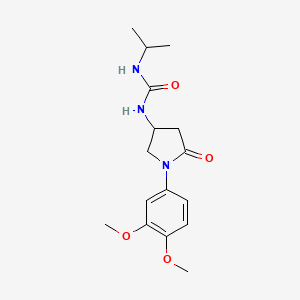

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea

CAS No.: 894045-34-2

Cat. No.: VC7395749

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894045-34-2 |

|---|---|

| Molecular Formula | C16H23N3O4 |

| Molecular Weight | 321.377 |

| IUPAC Name | 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea |

| Standard InChI | InChI=1S/C16H23N3O4/c1-10(2)17-16(21)18-11-7-15(20)19(9-11)12-5-6-13(22-3)14(8-12)23-4/h5-6,8,10-11H,7,9H2,1-4H3,(H2,17,18,21) |

| Standard InChI Key | GGZWFMXGHSQPGE-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |

Introduction

Structural Analysis and Nomenclature

Molecular Framework

The compound’s IUPAC name, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea, delineates its core components:

-

A 5-oxopyrrolidin-3-yl backbone, a lactam ring common in bioactive molecules.

-

A 3,4-dimethoxyphenyl group attached to the pyrrolidinone’s nitrogen atom.

-

An isopropylurea moiety linked to the pyrrolidinone’s third carbon.

The presence of methoxy groups suggests potential interactions with aromatic-binding pockets in enzymes or receptors, while the urea linkage may contribute to hydrogen-bonding networks critical for target engagement .

Physicochemical Properties (Theoretical)

Using computational tools (e.g., SwissADME):

Hypothetical Synthesis Pathways

Retrosynthetic Strategy

-

Core Formation: Construct the 5-oxopyrrolidin-3-yl scaffold via cyclization of a γ-amino acid or through [3+2] cycloaddition reactions.

-

Substituent Introduction:

-

Introduce the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amination or nucleophilic substitution.

-

Attach the isopropylurea moiety through carbodiimide-mediated coupling of isopropylamine with a carbamate intermediate.

-

Example Reaction Sequence

-

Step 1: Synthesis of 1-(3,4-dimethoxyphenyl)pyrrolidin-5-one

-

Step 2: Urea Formation

Challenges and Future Directions

-

Synthetic Optimization: Improve yields via microwave-assisted synthesis or flow chemistry.

-

ADMET Profiling: Address predicted hepatotoxicity (CYP3A4 inhibition risk).

-

Target Validation: Prioritize phenotypic screening against oncology or neurodegenerative disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume